Propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)-
Overview
Description
Propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of propionic acids This compound is characterized by the presence of a 1,3-dioxo-1,3-dihydroisoindol-2-yl group and a 4-methoxyphenyl group attached to the propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups in the 1,3-dioxo-1,3-dihydroisoindol-2-yl moiety, converting them to alcohols.
Substitution: The aromatic ring in the 4-methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
Biologically, the compound may be investigated for its interactions with enzymes and proteins, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound might be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Propionic acid derivatives: Compounds with similar propionic acid backbones but different substituents.
Isoindoline derivatives: Compounds containing the isoindoline moiety with various functional groups.
Methoxyphenyl compounds: Compounds featuring the methoxyphenyl group attached to different backbones.
Uniqueness
The uniqueness of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-24-12-8-6-11(7-9-12)15(10-16(20)21)19-17(22)13-4-2-3-5-14(13)18(19)23/h2-9,15H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNLIGGWMBCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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